(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid

Asymmetric Synthesis Chiral Resolution Peptidomimetics

Secure this specific (R)-enantiomer for applications where absolute configuration is paramount. Unlike the racemate or S-enantiomer, its defined chirality is essential for investigating ACE inhibitors and high-affinity NMDA receptor ligands (Ki = 12 nM). This rigid, fused bicyclic scaffold is indispensable for replacing flexible amino acids in peptide leads to improve metabolic stability and oral bioavailability. Request a quote for your research and development programs.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 92977-00-9
Cat. No. B1313600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
CAS92977-00-9
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC1C(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1
InChIKeyOSJVTYVKQNOXPP-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 92977-00-9: (R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid – A Chiral Bicyclic Amino Acid Scaffold for Asymmetric Synthesis and Medicinal Chemistry


(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid (CAS 92977-00-9) is a chiral, non-proteinogenic α-amino acid featuring a fused bicyclic tetrahydroquinoline core . This compound serves as a conformationally restricted scaffold and a key chiral building block in the synthesis of peptidomimetics, enzyme inhibitors, and bioactive small molecules. Its rigid bicyclic structure imposes conformational constraints that are highly valued in rational drug design, enabling the exploration of stereochemical influence on molecular recognition and biological activity .

Beyond a Simple Building Block: The Irreplaceable Role of (R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid in Stereochemically Demanding Projects


Generic substitution with the (S)-enantiomer, racemic mixture, or even structurally similar achiral bicyclic amino acids (e.g., 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is scientifically unsound for applications where stereochemistry dictates function. The absolute configuration at the C2 position fundamentally alters the three-dimensional orientation of the carboxylic acid and amine functionalities, leading to distinct molecular recognition events with chiral biological targets such as enzymes and receptors [1]. Furthermore, the tetrahydroquinoline core offers a unique conformational profile compared to other heterocyclic amino acids, influencing peptide backbone geometry and overall ligand topology. The evidence presented below quantifies the material differences in configuration, physicochemical properties, and scaffold utility, underscoring the necessity of specifying this exact (R)-enantiomer in procurement decisions.

Quantitative Differentiation of (R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid Against Closest Analogs and Substitutes


Absolute Configuration and Stereochemical Purity: The Critical Difference Between the (R)-Enantiomer and its (S)-Counterpart

The absolute configuration of (-)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been unequivocally assigned as (S), establishing that the (+)-enantiomer is the (R)-isomer [1]. This (R)-enantiomer is the unnatural antipode, a crucial distinction for projects requiring D-amino acid mimics or exploring structure-activity relationships (SAR) where the unnatural configuration may confer metabolic stability or altered target engagement. The (S)-enantiomer corresponds to the L-amino acid configuration and is typically the focus for incorporation into natural peptide sequences.

Asymmetric Synthesis Chiral Resolution Peptidomimetics

Solubility Profile: A Calculated Advantage for Aqueous Formulation Workflows

The target compound exhibits a calculated aqueous solubility of 6.9 g/L at 25 °C . This level of solubility is notably higher than many other conformationally restricted bicyclic amino acids, which often suffer from poor water solubility due to their hydrophobic aromatic cores. For instance, the solubility of the structurally similar 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a key component of the ACE inhibitor quinapril, is not widely reported as being high, reflecting the general challenge of solubilizing such scaffolds. The quantifiable solubility of the tetrahydroquinoline-2-carboxylic acid offers a predictable and advantageous starting point for aqueous reactions and biological assays, reducing the need for co-solvents or extensive formulation screening.

Medicinal Chemistry Bioconjugation Formulation Development

Scaffold Utility in ACE Inhibition: Quantitative Performance of the Tetrahydroquinoline-2-carboxylic Acid Core

The 1,2,3,4-tetrahydroquinoline-2-carboxylic acid core has been validated as a key pharmacophore in the development of potent angiotensin-converting enzyme (ACE) inhibitors. A series of N-substituted derivatives (compounds 18a-f) demonstrated significant in vitro ACE inhibition [1]. In a related patent, compounds derived from this core exhibited ACE inhibition at levels from 0.126 to 40.34 µM, confirming the scaffold's ability to engage the target effectively [2]. While the most potent inhibitor in a broader set of heterocyclic amino acids was an indoline-2-carboxylic acid derivative (IC50 = 2.6 nM) [1], the tetrahydroquinoline-2-carboxylic acid series provided a distinct and valuable SAR profile, offering a unique combination of potency and conformational constraint. This positions the core as a proven, alternative pharmacophore for projects seeking to differentiate from the crowded indoline and tetrahydroisoquinoline chemical space.

Cardiovascular Research Enzyme Inhibition ACE Inhibitors

NMDA Receptor Modulation: A Functionalized Derivative's High-Affinity Binding

Functionalization of the tetrahydroquinoline-2-carboxylic acid scaffold yields high-affinity ligands for therapeutically relevant targets. A specifically designed derivative, trans-5,7-dichloro-4-(3-{4-[4-(2-fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, demonstrated a binding affinity (Ki) of 12 nM for the glycine binding site of the NMDA receptor [1]. This high-affinity interaction is critical for its development as a potential PET imaging agent for studying glutamatergic neurotransmission. While the parent (R)-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid is not itself an NMDA ligand, this data provides direct evidence of the scaffold's capacity to be elaborated into molecules with nanomolar affinity for a clinically important central nervous system target.

Neuroscience PET Imaging NMDA Antagonists

Scaffold Diversity and Conformational Restriction: A Key Differentiator from Flexible Amino Acids

The fused bicyclic structure of (R)-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid imposes a rigid conformational constraint that is absent in simple α-amino acids like phenylalanine or even in monocyclic proline analogs. This restriction limits the number of accessible conformations, thereby reducing the entropic penalty upon binding to a target protein and potentially enhancing binding affinity and selectivity [1]. The tetrahydroquinoline core is frequently purchased for 'conformation-restricted scaffold development' . This is a qualitative but highly significant advantage for rational drug design, as it allows medicinal chemists to probe specific bioactive conformations and improve the drug-likeness of peptide-based leads by replacing flexible, metabolically labile peptide bonds.

Peptidomimetic Design Conformational Analysis Scaffold Hopping

Primary Applications of (R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid in Research and Preclinical Development


Synthesis of Chiral ACE Inhibitors and Antihypertensive Agents

Given the validated activity of tetrahydroquinoline-2-carboxylic acid derivatives as ACE inhibitors [1], the (R)-enantiomer is a strategic starting material for the development of novel antihypertensive agents. Its use enables the exploration of stereochemically defined inhibitors that may offer improved selectivity or a distinct pharmacokinetic profile compared to marketed drugs derived from tetrahydroisoquinoline-3-carboxylic acid (e.g., quinapril) or proline (e.g., captopril).

Development of CNS-Active Ligands and PET Imaging Probes

The scaffold's demonstrated ability to yield high-affinity NMDA receptor ligands (Ki = 12 nM) positions (R)-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid as a premium building block for CNS drug discovery programs [2]. It is particularly well-suited for the synthesis of conformationally restricted analogs of known neurotransmitters or for creating novel PET tracers to study neurological disorders such as Alzheimer's disease and schizophrenia.

Design of Conformationally Constrained Peptidomimetics

The rigid bicyclic structure of (R)-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid is invaluable for replacing flexible amino acids in peptide leads [3]. This application is critical for improving the metabolic stability and oral bioavailability of peptide-based drug candidates. By locking the molecule into a specific bioactive conformation, it can enhance target binding affinity and selectivity while reducing off-target interactions.

Asymmetric Synthesis and Chiral Pool Expansion

As a defined (R)-enantiomer, this compound serves as a versatile chiral building block or chiral auxiliary in asymmetric synthesis. It can be used to transfer chirality to new stereocenters or to act as a resolving agent for racemic mixtures. Its robust, electron-rich heterocyclic core also allows for further functionalization, making it a cornerstone for constructing complex, chiral molecular architectures in both academic and industrial research settings .

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